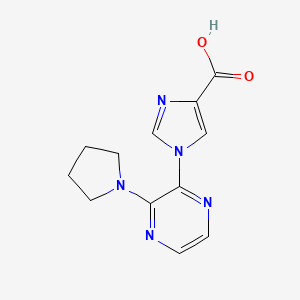
Sodium 1,2,3,4-tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[45]decan-7-ide is a complex organic compound known for its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide typically involves multi-step organic reactions. The starting materials often include precursors with methyl and ketone groups, which undergo cyclization and spiro formation under controlled conditions. Common reagents used in the synthesis include strong bases like sodium hydride and catalysts that facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the spiro formation and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the ketone groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide: Lacks the sodium ion, resulting in different solubility and reactivity.
3,4,7,8-Tetramethyl-1,10-phenanthroline: Shares some structural similarities but differs in the arrangement of functional groups and overall reactivity.
Uniqueness
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
63990-07-8 |
|---|---|
Molekularformel |
C12H17N2NaO3 |
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
sodium;1,2,3,4-tetramethyl-7-aza-9-azanidaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-5-6(2)8(4)12(7(5)3)9(15)13-11(17)14-10(12)16;/h5-8H,1-4H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
LKLIRHHCRZTXFJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1C(C(C2(C1C)C(=O)NC(=O)[N-]C2=O)C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





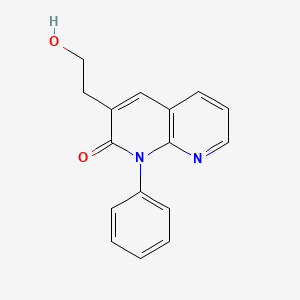

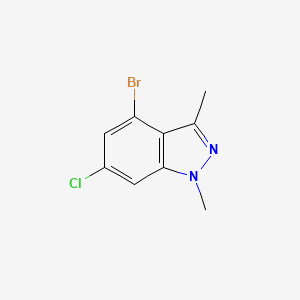

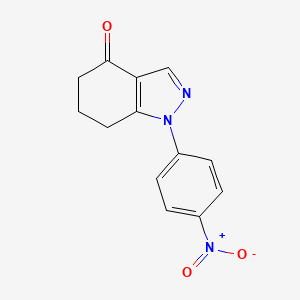
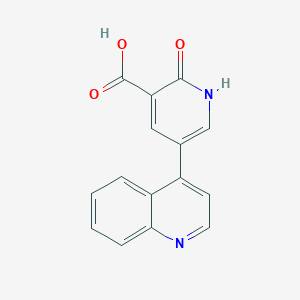
![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)
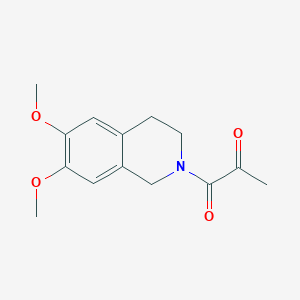
![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)
